molecular formula C11H9ClN2O2 B11785108 4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde

4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde

Cat. No.: B11785108
M. Wt: 236.65 g/mol
InChI Key: YWBFHAUSOUBAIP-UHFFFAOYSA-N
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Description

4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde is a compound that features a benzaldehyde moiety substituted with a chloromethyl-imidazole group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the imidazole and benzaldehyde functional groups allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde typically involves the chloromethylation of an imidazole derivative followed by its coupling with a hydroxybenzaldehyde. One common method involves the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide . The reaction conditions often require low temperatures to prevent side reactions and ensure high yields.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzoic acid.

    Reduction: 4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzyl alcohol.

    Substitution: 4-(2-(Substituted methyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde.

Mechanism of Action

The mechanism of action of 4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function . These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(Bromomethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    4-(2-(Methyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde: Lacks the halogen substitution, which may affect its reactivity and biological activity.

    4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxy group, potentially altering its chemical properties and interactions.

Uniqueness

4-(2-(Chloromethyl)-1H-imidazol-1-yl)-3-hydroxybenzaldehyde is unique due to the presence of both the chloromethyl and hydroxybenzaldehyde groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

4-[2-(chloromethyl)imidazol-1-yl]-3-hydroxybenzaldehyde

InChI

InChI=1S/C11H9ClN2O2/c12-6-11-13-3-4-14(11)9-2-1-8(7-15)5-10(9)16/h1-5,7,16H,6H2

InChI Key

YWBFHAUSOUBAIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)O)N2C=CN=C2CCl

Origin of Product

United States

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